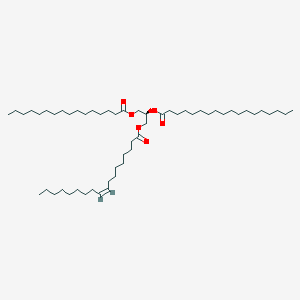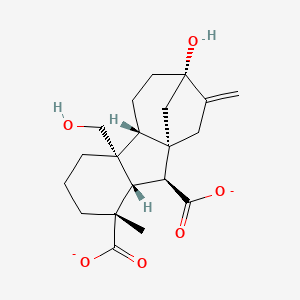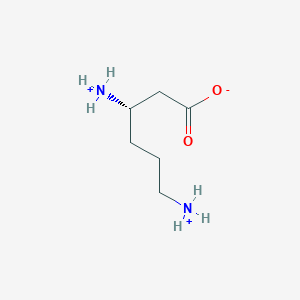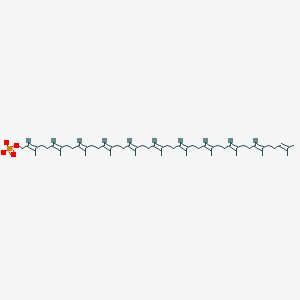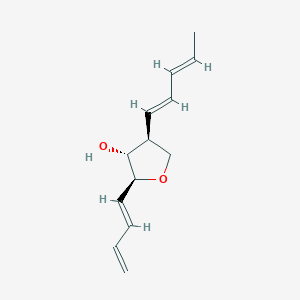
Aureonitol
Übersicht
Beschreibung
Aureonitol ist ein Naturstoff, der aus Pilzen, insbesondere aus der Gattung Chaetomium, gewonnen wird. Es ist ein Tetrahydrofuran-Derivat, das für seine antiviralen Eigenschaften bekannt ist, insbesondere gegen Influenzaviren. Die Verbindung hat aufgrund ihrer Fähigkeit, die Replikation von Influenza-A- und -B-Viren durch das Targeting des Oberflächen-Glykoproteins Hämagglutinin zu hemmen, Aufmerksamkeit erregt .
Biochemische Analyse
Biochemical Properties
Aureonitol plays a significant role in biochemical reactions, particularly in inhibiting the replication of influenza viruses. It interacts with the surface glycoprotein hemagglutinin of the influenza virus, forming hydrogen bonds with highly conserved residues . This interaction impairs the virus’s ability to adsorb to host cells, thereby inhibiting its replication. Additionally, this compound has been shown to interact with nitric oxide production pathways, exhibiting inhibitory activity in LPS-induced BV-2 microglial cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In influenza-infected cells, this compound significantly reduces viral replication by targeting hemagglutinin . In microglial cells, it inhibits nitric oxide production, which is a crucial mediator of inflammation . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, leading to reduced inflammation and viral replication.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound docks in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with conserved residues . This binding inhibits the hemagglutination process, preventing the virus from adsorbing to host cells. Additionally, this compound’s inhibitory effect on nitric oxide production in microglial cells suggests it may interact with enzymes involved in the nitric oxide synthesis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in inhibiting influenza virus replication over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. The stability and degradation of this compound in different experimental conditions also need to be thoroughly examined to understand its temporal effects better.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at low concentrations, with an EC50 of 100 nanomolar against influenza A (H3N2) virus . At higher doses, potential toxic or adverse effects need to be evaluated. Understanding the threshold effects and safe dosage ranges of this compound in animal models is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its antiviral and anti-inflammatory activities. It interacts with enzymes and cofactors involved in the synthesis of nitric oxide, inhibiting its production in microglial cells . Additionally, its interaction with hemagglutinin suggests a role in the metabolic pathways of viral replication
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von (-)-Aureonitol beinhaltet eine stereoselektive intramolekulare Allylierung, um die Stereotriade im Tetrahydrofuranring einzuführen. Diese Methode bestätigt die (2S,3R,4S)-Absolutkonfiguration der Stereozentren . Der Syntheseprozess ist kompliziert und erfordert eine präzise Kontrolle der Reaktionsbedingungen, um die gewünschte Stereochemie zu erreichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Aureonitol beruht hauptsächlich auf der Fermentation des Pilzes Chaetomium globosum. Die Verbindung wird aus den flüssig- und festphasengefertigten Produkten des Pilzes isoliert. Die Strukturen der isolierten Verbindungen werden durch spektroskopische Analyse bestimmt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aureonitol durchläuft verschiedene chemische Reaktionen, darunter Cycloadditionsreaktionen. Diese Reaktionen konzentrieren sich in erster Linie auf die Funktionalisierung der Verbindung und die Erforschung ihrer biologischen Aktivitäten.
Häufige Reagenzien und Bedingungen: Die Synthese neuartiger Heterodimere wie Aureochaeglobosine beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, die Cycloadditionsreaktionen erleichtern. Diese Reaktionen werden unter kontrollierten Bedingungen durchgeführt, um die Bildung der gewünschten Produkte zu gewährleisten.
Hauptprodukte, die gebildet werden: Eines der bemerkenswerten Produkte, die aus den chemischen Reaktionen von this compound entstehen, sind Aureochaeglobosine, die eine signifikante zytotoxische Aktivität aufweisen.
Wissenschaftliche Forschungsanwendungen
Aureonitol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: In der Chemie wird this compound als Leitverbindung für die Entwicklung neuer antiviraler Medikamente verwendet. Seine einzigartige chemische Struktur macht es zu einem wertvollen Kandidaten für das Drug Design .
Biologie: In der biologischen Forschung wird this compound auf seine antiviralen Eigenschaften untersucht. Es hat sich gezeigt, dass es die Replikation von Influenza-A- und -B-Viren hemmt, was es zu einem potenziellen Therapeutikum zur Behandlung von Influenza-Infektionen macht .
Medizin: In der Medizin ist this compound aufgrund seiner geringen Zytotoxizität und hohen Wirksamkeit gegen Influenzaviren ein vielversprechender Kandidat für die Entwicklung neuer antiviraler Medikamente .
Industrie: In der Industrie wird this compound durch Fermentationsprozesse hergestellt und zur Entwicklung antiviraler Mittel verwendet. Seine Produktion umfasst die Isolierung der Verbindung aus fermentierten Pilzprodukten .
5. Wirkmechanismus
This compound entfaltet seine antivirale Wirkung, indem es das Oberflächen-Glykoprotein Hämagglutinin von Influenzaviren angreift. Diese Interaktion hemmt die Hämagglutinationsaktivität des Virus und verhindert so dessen Adsorption und Replikation . Molekularmodellierungsstudien haben gezeigt, dass this compound in der Sialinsäure-Bindungsstelle von Hämagglutinin andockt und Wasserstoffbrückenbindungen mit stark konservierten Resten bildet .
Ähnliche Verbindungen:
- Elatumenol A-F
- Orsellinsäureester (Elatumone A und B)
- Aureochaeglobosine
Vergleich: this compound ist unter seinen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen antiviralen Aktivität gegen Influenzaviren. Während andere Verbindungen wie Elatumenol und Orsellinsäureester ebenfalls biologische Aktivitäten zeigen, zeichnet sich this compound durch seine Fähigkeit aus, die Hämagglutination und Virusadsorption zu hemmen . Darüber hinaus machen die geringe Zytotoxizität und die hohe Wirksamkeit von this compound es zu einem günstigeren Kandidaten für die Entwicklung antiviraler Medikamente .
Wirkmechanismus
Aureonitol exerts its antiviral effects by targeting the surface glycoprotein hemagglutinin of influenza viruses. This interaction inhibits the hemagglutination activity of the virus, thereby preventing its adsorption and replication . Molecular modeling studies have shown that this compound docks in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with highly conserved residues .
Vergleich Mit ähnlichen Verbindungen
- Elatumenol A-F
- Orsellinic acid esters (Elatumone A and B)
- Aureochaeglobosins
Comparison: Aureonitol is unique among its similar compounds due to its specific antiviral activity against influenza viruses. While other compounds like elatumenol and orsellinic acid esters also exhibit biological activities, this compound’s ability to inhibit hemagglutination and virus adsorption sets it apart . Additionally, this compound’s low cytotoxicity and high efficacy make it a more favorable candidate for antiviral drug development .
Eigenschaften
IUPAC Name |
(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKTHCXEMHTIQ-DBCNHVMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC1COC(C1O)C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038840 | |
| Record name | Aureonitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71774-51-1 | |
| Record name | Aureonitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aureonitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUREONITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


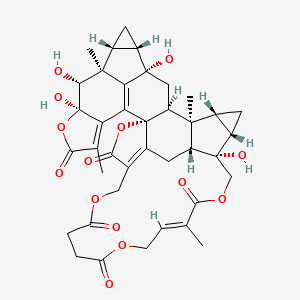

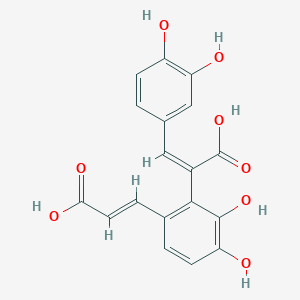


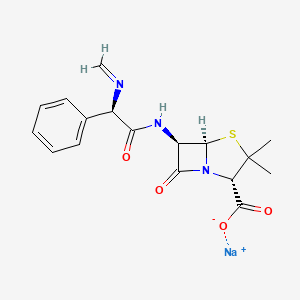
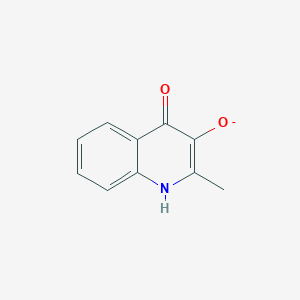
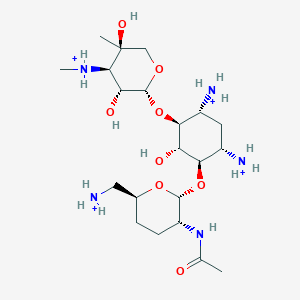

![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
